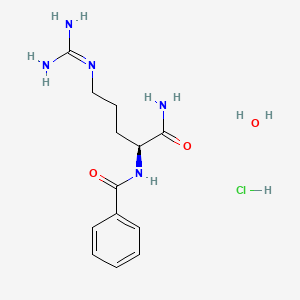

Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate

Beschreibung

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate (CAS: 4299-03-0) is a modified arginine derivative widely used in biochemical and pharmacological research. Its molecular formula is C₁₃H₁₉N₅O₂·HCl·H₂O, with a molecular weight of 349.8 g/mol . Structurally, it consists of a benzoyl group attached to the α-amino group of L-arginine, an amide substitution at the carboxyl terminus, and a hydrochloride salt with a monohydrate crystal form.

This compound serves as a specific substrate for proteolytic enzymes such as cathepsin B and a competitive inhibitor of human urokinase, making it valuable for studying enzyme kinetics and protease inhibition mechanisms . It is typically stored at -20°C to maintain stability and is characterized by high purity (≥95% by TLC) .

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNWMEVQAWUIHX-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate typically involves the benzoylation of L-argininamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Benzoylation: L-argininamide is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Purification: The resulting product is purified through recrystallization or chromatography to obtain Nalpha-Benzoyl-L-argininamide.

Hydrochloride Formation: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt.

Monohydrate Formation: The final step involves the addition of water to form the monohydrate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-argininamide and benzoic acid.

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Hydrolysis: L-argininamide and benzoic acid.

Oxidation: Oxidized derivatives of Nalpha-Benzoyl-L-argininamide.

Substitution: Substituted benzoyl derivatives

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

Nalpha-Benzoyl-L-argininamide hydrochloride monohydrate is primarily employed in the study of proteolytic enzymes. Its applications can be categorized into several key areas:

Substrate for Proteases

This compound serves as a substrate for various proteases, including:

- Trypsin : It is utilized to measure trypsin activity through spectrophotometric methods, providing a colored product that indicates enzyme activity .

- Papain and Chymopapain : Used in assays to evaluate the activity of these enzymes, allowing for the determination of their kinetic parameters .

Inhibition Studies

Nalpha-Benzoyl-L-argininamide hydrochloride functions as a competitive inhibitor for certain proteases, including:

- Urokinase : It has been identified as a competitive inhibitor, which can be useful in studying the regulation of this enzyme in various physiological processes .

- Cathepsins : The compound is also a substrate for cathepsins, enabling researchers to investigate the role of these enzymes in protein degradation and related diseases .

Case Study 1: Trypsin Activity Assay

In a study assessing trypsin activity, researchers utilized Nalpha-Benzoyl-L-argininamide hydrochloride as a substrate. The assay involved measuring the release of p-nitroaniline upon hydrolysis by trypsin. The results indicated a direct correlation between enzyme concentration and reaction rate, demonstrating the compound's effectiveness as a substrate .

Case Study 2: Inhibition of Urokinase

Another investigation focused on the inhibitory effects of Nalpha-Benzoyl-L-argininamide hydrochloride on urokinase activity. The study found that varying concentrations of the compound could effectively inhibit urokinase, suggesting potential therapeutic applications in conditions where this enzyme plays a critical role, such as cancer metastasis .

Comparative Summary Table

| Application Area | Specific Use | Enzyme Involved | Methodology |

|---|---|---|---|

| Substrate for Proteases | Trypsin Activity Assay | Trypsin | Spectrophotometric Assay |

| Substrate for Proteases | Papain Activity Measurement | Papain | Colorimetric Assay |

| Inhibition Studies | Urokinase Inhibition | Urokinase | Kinetic Analysis |

| Inhibition Studies | Cathepsin Activity | Cathepsins | Enzyme Kinetics |

Wirkmechanismus

The mechanism of action of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate involves its interaction with specific enzymes and receptors. It acts as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Amide vs. Ester Derivatives

- This compound contains an amide group at the carboxyl terminus, enhancing its stability and resistance to hydrolysis compared to ester derivatives like BAEE (ethyl ester). The amide group facilitates specific interactions with proteases such as cathepsin B, whereas BAEE’s ester group is preferentially cleaved by trypsin .

Hydration State

- The monohydrate form (CAS 4299-03-0) exhibits improved crystallinity and stability compared to its anhydrous counterpart (CAS 965-03-7). Hydration affects solubility and shelf life, with the monohydrate requiring stringent storage at -20°C .

Chromogenic vs. Fluorogenic Derivatives

- 4-Nitroanilide (CAS 21653-40-7) and 4-methoxy-β-naphthylamide derivatives differ in detection methods. The nitroanilide group releases a yellow chromophore upon enzymatic cleavage, enabling UV-Vis spectrophotometry . In contrast, the methoxy-β-naphthylamide group emits fluorescence, allowing sensitive fluorometric assays .

Enzyme Kinetics

Drug Discovery

- The monohydrate and anhydrous BAA serve as scaffolds for designing protease inhibitors, leveraging their benzoyl-arginine backbone to mimic natural peptide substrates .

Solubility and Handling

- 4-Nitroanilide derivatives exhibit lower aqueous solubility (5 mg/mL in H₂O) compared to BAEE and the monohydrate amide, necessitating DMSO for stock solutions .

- Fluorogenic derivatives (e.g., 4-methoxy-β-naphthylamide) require specialized handling to avoid photodegradation .

Biologische Aktivität

Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is a synthetic compound with the molecular formula . It is primarily utilized in biochemical research as a substrate for various proteolytic enzymes, making it a valuable tool in studying enzyme activity and potential therapeutic applications.

Enzymatic Interactions

This compound serves as a chromogenic substrate for several proteolytic enzymes, including trypsin and chymotrypsin. When these enzymes hydrolyze the compound, they release the chromophore p-nitroaniline, which can be quantitatively measured to assess enzyme activity. This property is particularly useful in enzyme assays where the rate of hydrolysis correlates directly with enzyme concentration and activity levels .

Table 1: Enzymatic Activity

| Enzyme | Substrate | Product Released |

|---|---|---|

| Trypsin | Nalpha-Benzoyl-L-argininamide Hydrochloride | p-Nitroaniline |

| Chymotrypsin | Nalpha-Benzoyl-L-argininamide Hydrochloride | p-Nitroaniline |

| Papain | Nalpha-Benzoyl-L-argininamide Hydrochloride | p-Nitroaniline |

The mechanism of action involves the binding of Nalpha-Benzoyl-L-argininamide Hydrochloride to the active site of proteases. The hydrolysis reaction cleaves the bond between arginine and the p-nitroaniline moiety, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically . This interaction not only allows for quantification of protease activity but also provides insights into the specificity and efficiency of different proteases.

Cellular Effects

Research indicates that this compound can influence enzymatic activities within cells, particularly those related to protein metabolism and cell signaling pathways. For instance, studies have shown its interaction with proteinase activity in Giardia lamblia, suggesting potential implications for parasitic infections . Furthermore, its role in modulating cellular processes underscores its importance in both basic research and potential therapeutic contexts.

Case Study 1: Protease Activity Measurement

In a controlled laboratory setting, researchers utilized this compound to measure trypsin activity. By varying the concentration of trypsin and monitoring the release of p-nitroaniline over time, they established a direct correlation between enzyme concentration and hydrolysis rate. The results demonstrated that this substrate could effectively quantify trypsin activity across different experimental conditions .

Case Study 2: Interaction with Parasitic Enzymes

A study focusing on Giardia lamblia trophozoites revealed that this compound could inhibit specific proteases involved in the organism's metabolism. This finding suggests that compounds like this may serve as leads for developing antiparasitic therapies by targeting essential enzymatic functions within pathogens .

Pharmacological Investigations

The compound has been investigated for its pharmacological properties, particularly its potential as a drug candidate due to its ability to interact with various enzymes and receptors. Its applications extend beyond basic biochemistry into therapeutic development, where it may play a role in drug formulations targeting specific diseases influenced by proteolytic activity .

This compound exhibits stability under standard laboratory conditions, making it suitable for long-term studies. Its interactions with biomolecules can lead to significant changes in gene expression and cellular metabolism, highlighting its versatility as a research tool .

Table 2: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Protease Substrate | Acts as a substrate for trypsin, chymotrypsin, and papain |

| Enzyme Inhibition | Inhibits specific proteases in Giardia lamblia |

| Cellular Signaling Modulation | Influences protein metabolism and cell signaling pathways |

Q & A

Basic Research Questions

Q. What is the standard protocol for using Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate as a substrate in trypsin activity assays?

- Methodology : Dissolve the compound in a 1:1 acetone-water mixture (50 mg/mL) and prepare a working solution in Tris-HCl buffer (pH 8.2, 37°C). Monitor hydrolysis via spectrophotometry at 405–410 nm, as the release of 4-nitroaniline (yellow chromophore) correlates with enzymatic activity . Include a negative control without enzyme to account for non-specific hydrolysis.

- Data Interpretation : Calculate enzyme activity using the extinction coefficient of 4-nitroaniline (ε = 9,900 M⁻¹cm⁻¹ at 405 nm). Ensure linearity within the first 5–10 minutes to avoid substrate depletion .

Q. How can researchers verify the purity of Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate before experimental use?

- Analytical Methods :

- TLC : Use silica gel plates with a mobile phase of chloroform:methanol:acetic acid (90:9:1). A single spot (Rf ~0.5) indicates purity ≥99% .

- HPLC : Employ a C18 column with UV detection at 254 nm. Retention time should match certified reference standards, with no secondary peaks exceeding 1% area .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Storage : Store at -20°C in a desiccator to prevent hygroscopic degradation. For short-term use (≤1 week), aliquot and store at 0–6°C . Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .

Advanced Research Questions

Q. How can researchers address solubility limitations of Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate in aqueous buffers?

- Optimization Strategies :

- Pre-dissolve in DMSO (100 mg/mL) before diluting in assay buffer, ensuring final DMSO ≤1% to avoid enzyme inhibition .

- Adjust buffer pH to 8.0–8.5 to enhance solubility, as the compound’s nitroaniline group is more ionized under alkaline conditions .

Q. What experimental controls are essential when using this substrate in complex biological matrices (e.g., tissue homogenates)?

- Key Controls :

- Endogenous Protease Inhibition : Add serine protease inhibitors (e.g., PMSF or aprotinin) to homogenates to distinguish target trypsin-like activity from background .

- Blank Correction : Use heat-denatured enzyme extracts to subtract non-enzymatic hydrolysis or matrix interference .

Q. How does the stereochemistry (L- vs. DL-arginine) of this compound affect protease specificity and kinetic parameters?

- Experimental Design : Compare hydrolysis rates of Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate with its DL-form (CAS 911-77-3) using purified trypsin.

- Data Analysis : The L-form typically shows 2–3x higher catalytic efficiency (kcat/Km) due to optimal binding in the enzyme’s chiral active site . DL-forms may exhibit biphasic kinetics, reflecting differential activity toward enantiomers .

Q. What are the implications of conflicting kinetic data between this substrate and alternative chromogenic substrates (e.g., BAPNA or BANA)?

- Resolution Workflow :

Substrate Comparison : Test all substrates under identical buffer conditions (pH, temperature) and enzyme concentrations.

Km Determination : Calculate Km values to identify affinity differences. For example, BAPNA (Km ~1.5 mM) may have lower affinity than Nα-Benzoyl-L-argininamide (Km ~0.8 mM) due to structural variations .

Inhibitor Studies : Use selective inhibitors (e.g., leupeptin for trypsin) to confirm target protease contribution .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported optimal pH ranges for this substrate (pH 7.5–8.5 vs. 8.0–9.0)?

- Root Cause Investigation :

- Buffer Composition : Tris-HCl (pH 8.2) vs. glycine-NaOH (pH 9.0) can shift pH optima due to ionic strength effects .

- Enzyme Source : Trypsin from bovine pancreas (pH 8.0–8.5) vs. bacterial origin (pH 9.0) may explain variations .

- Recommendation : Standardize buffer conditions and enzyme sources across experiments.

Comparative Studies

Q. What advantages does Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate offer over fluorogenic substrates in high-throughput screening?

- Pros :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.